FAP-IN-2 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

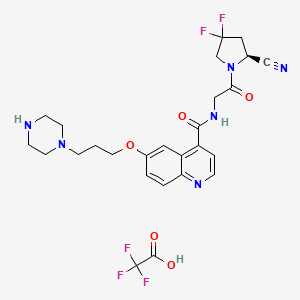

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H29F5N6O5 |

|---|---|

Molecular Weight |

600.5 g/mol |

IUPAC Name |

N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-6-(3-piperazin-1-ylpropoxy)quinoline-4-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C24H28F2N6O3.C2HF3O2/c25-24(26)13-17(14-27)32(16-24)22(33)15-30-23(34)19-4-5-29-21-3-2-18(12-20(19)21)35-11-1-8-31-9-6-28-7-10-31;3-2(4,5)1(6)7/h2-5,12,17,28H,1,6-11,13,15-16H2,(H,30,34);(H,6,7)/t17-;/m0./s1 |

InChI Key |

TYDHVTMHYMZCSO-LMOVPXPDSA-N |

Isomeric SMILES |

C1CN(CCN1)CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1CN(CCN1)CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

FAP-IN-2 TFA: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers. Its restricted expression in normal adult tissues makes it an attractive target for both diagnostic imaging and therapeutic intervention in oncology. FAP-IN-2 TFA is a potent and selective quinoline-based inhibitor of FAP, developed as a tool for in vivo tumor imaging when labeled with a radionuclide such as technetium-99m (99mTc). This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the enzymatic activity of Fibroblast Activation Protein. FAP possesses both dipeptidyl peptidase and endopeptidase (gelatinase) activity, enabling it to cleave various components of the extracellular matrix (ECM) and bioactive peptides. By binding to the active site of FAP, this compound prevents the substrate from accessing the catalytic triad, thereby inhibiting its proteolytic functions. This inhibition of FAP activity is the primary mechanism through which this compound and similar FAP inhibitors exert their effects. The consequences of this inhibition are multifaceted, impacting the tumor microenvironment by reducing ECM degradation, altering cell signaling, and potentially modulating the immune response.

Quantitative Data Summary

The following tables summarize the available quantitative data for FAP-IN-2 and closely related FAP inhibitors.

Table 1: In Vitro Inhibitory Activity of FAP-IN-2 Conjugates against Murine FAP

| Fluorescent Conjugate | IC50 (nM) |

| FAP-IN-2-Fluorescein | 0.157[1] |

| FAP-IN-2-BODIPY-FL | 2.62[1] |

| FAP-IN-2-TAMRA | 1.07[1] |

| FAP-IN-2-AF647 | 1.04[1] |

| FAP-IN-2-BODIPY-TMR | 7.84[1] |

| FAP-IN-2-Rhodamine6G | 7.60[1] |

Table 2: In Vivo Biodistribution of a Similar FAP Inhibitor ([68Ga]Ga-FAPI-46) in HEK-FAP Xenograft-Bearing Mice (%ID/g)

| Organ | 0.5 h post-injection | 1 h post-injection | 3 h post-injection |

| Tumor | 9.3 | 9.8 | 9.2 |

| Blood | 1.5 | 1.1 | 0.5 |

| Heart | 0.8 | 0.6 | 0.3 |

| Lungs | 1.2 | 0.9 | 0.4 |

| Liver | 1.5 | 1.2 | 0.8 |

| Spleen | 0.6 | 0.5 | 0.3 |

| Kidneys | 5.2 | 4.5 | 2.8 |

| Muscle | 0.5 | 0.4 | 0.2 |

| Bone | 0.7 | 0.6 | 0.4 |

Note: This data is for a closely related FAP inhibitor, FAPI-46, and is provided as a reference for the expected biodistribution profile of quinoline-based FAP inhibitors.

Signaling Pathways and Logical Relationships

The inhibition of FAP by this compound can influence several downstream signaling pathways that are critical for tumor progression. While the direct signaling cascade initiated by this compound binding is an area of ongoing research, the broader consequences of FAP inhibition are understood to impact the following pathways:

Experimental Protocols

In Vitro FAP Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against FAP enzymatic activity.

Materials:

-

Recombinant human or murine FAP enzyme

-

Fluorogenic FAP substrate (e.g., Z-Gly-Pro-AMC)

-

This compound

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in assay buffer to create a range of concentrations.

-

In a 96-well plate, add the FAP enzyme to each well (except for the no-enzyme control).

-

Add the diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over a set period (e.g., 30-60 minutes) at 37°C.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

Introduction to Fibroblast Activation Protein (FAP)

An In-depth Technical Guide to FAP-IN-2 TFA

Fibroblast Activation Protein (FAP), also known as seprase, is a type II transmembrane serine protease that is increasingly recognized as a pivotal target in oncology.[1][2] FAP is highly expressed by cancer-associated fibroblasts (CAFs), which are a major component of the tumor microenvironment in over 90% of epithelial cancers.[3][4] In contrast, its expression in healthy adult tissues is very low.[5] This differential expression makes FAP an attractive target for both cancer diagnosis and therapy.[6][7]

FAP plays a crucial role in tumorigenesis through its enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase functions.[1][2] It contributes to the remodeling of the extracellular matrix (ECM) by degrading components like type I collagen and gelatin, thereby promoting cancer cell invasion and metastasis.[1][8] Furthermore, FAP-expressing CAFs are implicated in creating an immunosuppressive tumor microenvironment and contributing to therapeutic resistance.[2][5] The development of specific FAP inhibitors (FAPIs) has therefore become a major focus in the field of oncology for creating novel diagnostic and therapeutic agents.[6][9]

This compound: A Core Scaffold for FAP Targeting

FAP-IN-2 is a potent and selective small-molecule inhibitor based on a (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold.[1] It serves as a core chemical structure for developing targeted imaging and therapeutic agents. The "TFA" designation indicates that the compound is supplied as a trifluoroacetic acid salt, which is a common practice in peptide and small-molecule synthesis to ensure stability and solubility.[10]

FAP-IN-2 itself is a derivative designed for labeling with imaging agents. It is described as an isonitrile-containing FAP inhibitor derivative that can be labeled with Technetium-99m (99mTc) for nuclear medicine imaging.[11][12] The core scaffold has demonstrated high affinity and selectivity for FAP, with over 1000-fold greater affinity compared to related serine proteases like DPPIV, DPP8, and DPP9, making it a highly specific targeting molecule.[13]

Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C30H31F11N6O9[14] |

| Molecular Weight | 828.58 g/mol [11][14] |

| Appearance | Light yellow to yellow solid[14] |

| Core Structure | Quinolone-based scaffold[13][15] |

| Target | Fibroblast Activation Protein (FAP)[11][12] |

Mechanism of Action

FAP inhibitors function by binding to the catalytic active site of the FAP enzyme, thereby blocking its proteolytic activity.[9] The active site of FAP contains a catalytic triad of Ser624, Asp702, and His734.[2] The 2-cyanopyrrolidine group on the FAP-IN-2 scaffold forms a covalent but reversible bond with the active site serine residue, effectively inhibiting its enzymatic function. This inhibition prevents FAP from degrading the ECM, which in turn can attenuate tumor growth and invasion.[1]

Below is a diagram illustrating the role of FAP in the tumor microenvironment and the inhibitory action of FAP-IN-2.

References

- 1. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. openmedscience.com [openmedscience.com]

- 7. Fibroblast Activation Protein Inhibitor Theranostics: Preclinical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. FAP-Targeted Fluorescent Imaging Agents to Study Cancer-Associated Fibroblasts In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

FAP-IN-2 TFA: A Technical Guide to a Promising Fibroblast Activation Protein Inhibitor for Cancer Research and Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

FAP-IN-2 TFA is a potent and specific inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancer types. Its trifluoroacetic acid (TFA) salt form, this compound, is a well-characterized compound utilized in preclinical research. This technical guide provides a comprehensive overview of the structure, properties, and biological activity of this compound, with a focus on its application in cancer research and molecular imaging. FAP-IN-2 can be radiolabeled, notably with Technetium-99m (99mTc), to create a powerful imaging agent for detecting FAP-positive tumors.[1][2]

Chemical Structure and Properties

This compound is the trifluoroacetic acid salt of FAP-IN-2. The core structure of FAP-IN-2 is based on a quinoline scaffold, which is crucial for its inhibitory activity against FAP.

| Property | Value | Reference |

| IUPAC Name | 2,2,2-trifluoroacetic acid; (2S)-N-[2-[(4S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-6-[3-(piperazin-1-yl)propoxy]quinoline-4-carboxamide | Sigma-Aldrich |

| Molecular Formula | C26H29F5N6O3 · xC2HF3O2 | N/A |

| Molecular Weight | 600.55 g/mol (as free base) | Sigma-Aldrich |

| Appearance | Pale-yellow to yellow-brown solid | Sigma-Aldrich |

| Solubility | DMSO: ≥ 100 mg/mL | MedChemExpress |

| Storage | Store at -20°C to -80°C | MedChemExpress |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the enzymatic activity of Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities. In the tumor microenvironment, FAP plays a critical role in extracellular matrix (ECM) remodeling, which facilitates tumor cell invasion and metastasis. FAP achieves this by cleaving various components of the ECM, including type I collagen.

Furthermore, FAP is implicated in several signaling pathways that promote tumor progression. By inhibiting FAP, this compound can modulate these pathways, leading to anti-tumor effects. The key signaling cascades influenced by FAP activity include:

-

PI3K/AKT Pathway: FAP activation can lead to the phosphorylation and activation of AKT, a key kinase that promotes cell survival and proliferation.

-

RAS/ERK Pathway: FAP can also stimulate the RAS/ERK signaling cascade, which is crucial for cell growth, differentiation, and survival.

-

SHH/GLI Pathway: The Sonic Hedgehog (SHH) pathway, which is involved in embryonic development and cancer, can also be influenced by FAP activity.

By blocking FAP's enzymatic function, this compound can effectively attenuate these pro-tumorigenic signaling pathways.

Caption: FAP Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Synthesis of FAP-IN-2

The synthesis of FAP-IN-2 involves a multi-step process that is typically performed by specialized chemists. A generalized workflow is presented below. For a detailed, step-by-step protocol, it is recommended to consult the supplementary information of relevant research articles or the patent describing its synthesis.

Caption: Generalized Synthesis Workflow for FAP-IN-2.

Radiolabeling with Technetium-99m (99mTc)

FAP-IN-2 can be radiolabeled with 99mTc for use in Single Photon Emission Computed Tomography (SPECT) imaging. The following is a general protocol for the radiolabeling procedure. Specific details may vary based on the available 99mTc generator and kit formulation. This protocol is based on the methodology described in the Chinese patent CN112409414A.

Materials:

-

This compound

-

Sodium pertechnetate (Na99mTcO4) eluted from a 99Mo/99mTc generator

-

Stannous chloride (SnCl2) as a reducing agent

-

Ligands (e.g., tricine, EDDA)

-

Saline solution (0.9% NaCl)

-

Sterile, pyrogen-free reaction vials

-

Heating block or water bath

-

ITLC or HPLC system for quality control

Procedure:

-

Preparation of the Labeling Kit: A lyophilized kit containing FAP-IN-2, a reducing agent (e.g., stannous chloride), and ancillary ligands is typically prepared.

-

Elution of 99mTc: Elute sodium pertechnetate (Na99mTcO4) from a 99Mo/99mTc generator using sterile saline according to the manufacturer's instructions.

-

Reconstitution and Labeling:

-

Add a defined activity of the Na99mTcO4 solution to the lyophilized kit vial.

-

Gently swirl the vial to dissolve the contents.

-

Incubate the reaction mixture at a specified temperature (e.g., 100°C) for a specific duration (e.g., 15-30 minutes).

-

-

Quality Control:

-

Determine the radiochemical purity (RCP) of the resulting 99mTc-FAP-IN-2 using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

-

The RCP should typically be >95%.

-

Caption: Experimental Workflow for 99mTc-Radiolabeling of FAP-IN-2.

In Vivo Tumor Imaging

The following is a representative workflow for in vivo tumor imaging in a preclinical setting using 99mTc-FAP-IN-2 TFA.

Animal Model:

-

Immunocompromised mice (e.g., nude mice) bearing subcutaneous or orthotopic tumors known to express FAP (e.g., certain human pancreatic, breast, or colon cancer cell lines).

Procedure:

-

Animal Preparation: Anesthetize the tumor-bearing mice using a suitable anesthetic agent (e.g., isoflurane).

-

Radiotracer Administration: Inject a defined dose of 99mTc-FAP-IN-2 (typically 3.7-7.4 MBq) intravenously via the tail vein.

-

Imaging:

-

At various time points post-injection (e.g., 1, 2, 4, and 24 hours), acquire whole-body SPECT or planar scintigraphy images.

-

A CT scan is often co-registered to provide anatomical context (SPECT/CT).

-

-

Biodistribution Analysis (Optional):

-

At the end of the imaging study, euthanize the animals.

-

Dissect major organs and the tumor.

-

Measure the radioactivity in each tissue using a gamma counter.

-

Calculate the percentage of injected dose per gram of tissue (%ID/g).

-

Caption: In Vivo Tumor Imaging Workflow with 99mTc-FAP-IN-2.

Conclusion

This compound is a valuable research tool for investigating the role of Fibroblast Activation Protein in cancer and other diseases. Its ability to be radiolabeled with 99mTc makes it a promising agent for non-invasive tumor imaging. The detailed information on its structure, properties, mechanism of action, and experimental protocols provided in this guide is intended to support researchers in utilizing this compound to its full potential in their studies. As research into FAP-targeted therapies and diagnostics continues to expand, this compound will likely remain a key compound in the development of novel strategies to combat cancer.

References

FAP-IN-2 TFA: A Technical Guide to a Potent Fibroblast Activation Protein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is selectively expressed on reactive stromal fibroblasts in the tumor microenvironment, wound healing sites, and areas of chronic inflammation. Its limited expression in healthy tissues makes it an attractive target for diagnostic imaging and therapeutic intervention in various pathologies, particularly cancer. FAP-IN-2 trifluoroacetate (TFA) is a potent and specific small molecule inhibitor of FAP, demonstrating significant promise in preclinical research. This technical guide provides an in-depth overview of FAP-IN-2 TFA, including its chemical properties, mechanism of action, experimental protocols, and the signaling pathways it modulates.

Core Compound Details

This compound is the trifluoroacetic acid salt of FAP-IN-2, a quinoline-based inhibitor. The TFA salt form often enhances the solubility and stability of the compound for research purposes.

| Property | Value | Reference |

| Chemical Formula | C30H31F11N6O9 | [1] |

| Molecular Weight | 828.58 g/mol | [1] |

| Appearance | Light yellow to yellow solid | MedChemExpress |

| Solubility | DMSO: 250 mg/mL (301.72 mM), H2O: 100 mg/mL (120.69 mM) | [1] |

| Storage | -20°C (sealed, away from moisture) | [1] |

Mechanism of Action

FAP-IN-2 acts as a competitive inhibitor at the active site of the FAP enzyme.[2] By blocking the proteolytic activity of FAP, it can interfere with the degradation of extracellular matrix components, thereby modulating the tumor microenvironment and potentially impacting tumor growth, invasion, and metastasis.[2]

Quantitative Data

| Compound | IC50 (nM) |

| FAP-IN-2-Fluorescein | 0.157 |

| FAP-IN-2-BODIPY-FL | 2.62 |

| FAP-IN-2-BODIPY-TMR | 7.84 |

| FAP-IN-2-Rhodamine6G | 7.60 |

| FAP-IN-2-TAMRA | 1.07 |

| FAP-IN-2-AF647 | 1.04 |

| (Data sourced from a study on fluorescent derivatives of FAP-IN-2)[3] |

For context, other well-characterized FAP inhibitors show the following potencies:

| Inhibitor | Target | IC50 (nM) |

| UAMC-1110 | FAP | 3.2 |

| Talabostat (Val-boroPro) | FAP | 560 |

| (Data for UAMC-1110 and Talabostat from MedchemExpress)[4][5] |

Experimental Protocols

In Vitro Enzymatic Assay for FAP Inhibition

This protocol is adapted from established methods for measuring FAP inhibition using fluorogenic substrates.[6][7]

Materials:

-

Recombinant human FAP (rhFAP)

-

This compound

-

Fluorogenic FAP substrate (e.g., (Ala-Pro)2-AFC or Z-Gly-Pro-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% BSA)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of desired concentrations for IC50 determination.

-

Enzyme Reaction:

-

Add 50 µL of rhFAP solution (at a pre-determined optimal concentration) to each well of the microplate.

-

Add 25 µL of the diluted this compound or vehicle control (Assay Buffer with DMSO) to the respective wells.

-

Incubate the plate at 37°C for 15-30 minutes.

-

-

Substrate Addition: Add 25 µL of the fluorogenic FAP substrate solution to each well to initiate the reaction.

-

Fluorescence Measurement: Immediately begin kinetic reading of the fluorescence intensity (e.g., excitation at 400 nm and emission at 505 nm for AFC) at regular intervals for 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

In Vivo Tumor Imaging with Radiolabeled FAP-IN-2

This protocol outlines a general workflow for in vivo imaging using a radiolabeled version of FAP-IN-2, based on procedures for other FAP-targeted imaging agents.[8] FAP-IN-2 contains an isonitrile group suitable for labeling with Technetium-99m (99mTc).[2]

Materials:

-

99mTc-labeled FAP-IN-2

-

Tumor-bearing animal model (e.g., subcutaneous xenograft of a FAP-expressing cancer cell line in immunodeficient mice)

-

Anesthesia

-

Small animal PET/SPECT/CT scanner

Procedure:

-

Radiolabeling: Synthesize 99mTc-FAP-IN-2 according to established radiolabeling protocols for isonitrile-containing compounds.

-

Animal Preparation: Anesthetize the tumor-bearing mouse.

-

Tracer Injection: Intravenously inject a defined dose of 99mTc-FAP-IN-2 via the tail vein.

-

Imaging:

-

Position the animal in the scanner.

-

Acquire dynamic or static images at various time points post-injection (e.g., 15 min, 1h, 4h, 24h) to assess the biodistribution and tumor uptake of the tracer.

-

Perform a CT scan for anatomical reference.

-

-

Image Analysis:

-

Reconstruct the PET/SPECT and CT images.

-

Draw regions of interest (ROIs) over the tumor and other organs to quantify the tracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

-

Signaling Pathways and Experimental Workflows

FAP-Mediated Signaling Pathways

FAP expression in the tumor microenvironment has been shown to activate several downstream signaling pathways that promote tumor progression. Inhibition of FAP with agents like this compound is expected to modulate these pathways.

References

- 1. Collection - Synthesis and Evaluation of 99mTc-Labeled FAP Inhibitors with Different Linkers for Imaging of Fibroblast Activation Proteins in Tumors - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. FAP-Targeted Fluorescent Imaging Agents to Study Cancer-Associated Fibroblasts In Vivo | Semantic Scholar [semanticscholar.org]

- 4. PET imaging to assess fibroblast activation protein inhibitor biodistribution: A training program adapted to pharmacology education - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FAP-targeted radioligand therapy with 68Ga/177Lu-DOTA-2P(FAPI)2 enhance immunogenicity and synergize with PD-L1 inhibitors for improved antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo Imaging of Fibroblast Activity Using a 68Ga-Labeled Fibroblast Activation Protein Alpha (FAP-α) Inhibitor: Study in a Mouse Rotator Cuff Repair Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

The Role of Fibroblast Activation Protein (FAP) in Cancer-Associated Fibroblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

I. Introduction to FAP in Cancer-Associated Fibroblasts (CAFs)

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression and therapeutic response. Within the TME, cancer-associated fibroblasts (CAFs) are a predominant and highly influential cell type.[1][2] These activated fibroblasts contribute to nearly all aspects of tumor biology, including extracellular matrix (ECM) remodeling, angiogenesis, inflammation, and immunosuppression. A key surface marker that distinguishes CAFs from their normal counterparts is the Fibroblast Activation Protein (FAP).[2]

FAP is a type II transmembrane serine protease that is overexpressed on CAFs in the stroma of over 90% of epithelial cancers, while its expression in healthy adult tissues is rare.[3][4] This differential expression pattern makes FAP an attractive target for cancer diagnosis and therapy.[3] Targeting FAP offers the potential to selectively modulate the tumor-promoting activities of CAFs, thereby creating a less hospitable environment for cancer growth and enhancing the efficacy of other anti-cancer treatments.

II. Molecular and Functional Characteristics of FAP

A. FAP Structure and Enzymatic Activity

FAP is a member of the dipeptidyl peptidase (DPP) family and shares structural homology with DPP4 (also known as CD26).[5] It exists as a homodimer on the cell surface and possesses both exopeptidase and endopeptidase (gelatinase) activity.[5] The unique endopeptidase activity of FAP allows it to cleave denatured type I collagen (gelatin) and other ECM components, contributing to tissue remodeling.[5]

B. Non-Enzymatic Functions of FAP

Beyond its enzymatic functions, FAP can also influence cellular behavior through non-enzymatic mechanisms. Studies have shown that even catalytically inactive FAP can promote tumor growth and invasion, suggesting its involvement in intracellular signaling pathways independent of its proteolytic activity.[5]

C. Regulation of FAP Expression

The expression of FAP in CAFs is tightly regulated by the TME. Various cytokines and growth factors secreted by cancer cells and other stromal cells, such as transforming growth factor-beta (TGF-β), can induce FAP expression in fibroblasts.[6] This upregulation is a key step in the activation of fibroblasts into the pro-tumorigenic CAF phenotype.

III. Role of FAP in Cancer Progression

FAP-expressing CAFs are integral to multiple processes that drive cancer progression:

-

Extracellular Matrix Remodeling: Through its gelatinase activity, FAP degrades the ECM, which can facilitate cancer cell invasion and metastasis.[3][7]

-

Tumor Growth and Proliferation: FAP-positive CAFs secrete a variety of growth factors and cytokines that directly stimulate cancer cell proliferation.[8][9]

-

Invasion and Metastasis: By remodeling the ECM and secreting pro-migratory factors, FAP-expressing CAFs create pathways for cancer cells to invade surrounding tissues and metastasize to distant sites.[7]

-

Angiogenesis: CAFs can promote the formation of new blood vessels (angiogenesis) by secreting pro-angiogenic factors, which supply the tumor with necessary nutrients and oxygen.

-

Immunosuppression: FAP-positive CAFs contribute to an immunosuppressive TME by recruiting and activating regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and by secreting immunosuppressive cytokines that inhibit the function of cytotoxic T lymphocytes.[7][8]

IV. FAP-Associated Signaling Pathways

FAP influences cancer progression by modulating several key intracellular signaling pathways within CAFs and cancer cells:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. FAP has been shown to activate the PI3K/Akt pathway in both CAFs and cancer cells, promoting their survival and proliferation.[5]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is another critical regulator of cell proliferation and differentiation. FAP expression has been linked to the activation of this pathway, contributing to tumor growth.

-

TGF-β Signaling: TGF-β is a potent inducer of FAP expression and CAF activation. In turn, FAP can modulate TGF-β signaling, creating a feedback loop that sustains the pro-tumorigenic CAF phenotype.

-

STAT3/CCL2 Signaling: FAP can activate the STAT3 signaling pathway in CAFs, leading to the production of the chemokine CCL2.[10] CCL2 then recruits immunosuppressive cells to the TME, further dampening the anti-tumor immune response.[10]

V. FAP as a Therapeutic Target

The restricted expression of FAP in the TME makes it an ideal candidate for targeted cancer therapies. Several strategies are currently being explored:

-

FAP Inhibitors: Small molecule inhibitors that block the enzymatic activity of FAP are being developed to disrupt its pro-tumorigenic functions.

-

FAP-Targeted Radionuclide Therapy: FAP-targeting ligands can be coupled with radioisotopes to deliver localized radiation directly to the tumor stroma, killing CAFs and surrounding cancer cells.[8][9][11][12][13]

-

FAP-Targeted CAR-T Cell Therapy: Chimeric antigen receptor (CAR)-T cells engineered to recognize and kill FAP-expressing cells are a promising immunotherapeutic approach to eliminate CAFs from the TME.[2][14][15]

-

FAP-Activated Prodrugs: This strategy involves designing prodrugs that are selectively activated by the enzymatic activity of FAP within the TME, leading to the localized release of a cytotoxic agent.

VI. Quantitative Data on FAP Expression and Therapeutic Efficacy

Table 1: FAP Expression in Various Human Cancers and Correlation with Prognosis

| Cancer Type | FAP Expression Level | Correlation with Overall Survival (OS) | Reference(s) |

| Breast Cancer | High | Shorter OS | [10] |

| Pancreatic Cancer | High | Shorter OS | [1][16][17] |

| Colorectal Cancer | High | Poor Prognosis | [18] |

| Ovarian Cancer | High | Poor Prognosis | [18] |

| Lung Cancer | High | Poor Prognosis | |

| Gastric Cancer | High | Poor Prognosis |

Table 2: Preclinical Efficacy of FAP-Targeted Radionuclide Therapy

| FAP-Targeted Agent | Cancer Model | Efficacy Metric | Result | Reference(s) |

| 177Lu-FAP-2286 | HEK-FAP Xenograft | Mean Tumor Volume Reduction | Reduced to ≤ 37 mm³ on day 14 | [8] |

| 177Lu-FAP-2286 | HEK-FAP Xenograft | Tumor Growth Inhibition | 111% (30 MBq), 113% (60 MBq) | [8] |

| 177Lu-FAPI-C16 | HT1080 FAP Xenograft | Tumor Volume Reduction | Significant reduction with 29.6 MBq | [11][12] |

| 177Lu-FAPT | In vivo models | Tumor Growth Inhibition | Significant inhibition with 37 MBq | [11][12] |

Table 3: Clinical Trial Data for FAP-Targeted Therapies

| Therapy Type | Agent | Phase | Cancer Type(s) | Key Findings | Reference(s) |

| Radionuclide Therapy | 177Lu-FAP-2286 | Phase 1/2 | Advanced Solid Tumors | Antitumor activity observed. | [9] |

| Radionuclide Therapy | 177Lu-FAP-2286 | Clinical Trial | Metastatic Sarcoma | 52% reduction in primary tumor volume; no grade 3 or 4 adverse effects. | [13] |

| CAR-T Cell Therapy | Anti-FAP-CAR-T | Phase 1 | Malignant Pleural Mesothelioma | Ongoing to assess safety and efficacy. | [15] |

| CAR-T Cell Therapy | FAP-CAR-T | Preclinical | Multiple tumor models | Significant tumor growth reduction (35-50%). | [15] |

VII. Experimental Protocols

Protocol 1: Isolation of Cancer-Associated Fibroblasts (CAFs) from Tumor Tissue

This protocol describes a method for isolating CAFs from fresh tumor tissue based on magnetic-activated cell sorting (MACS).

Materials:

-

Fresh tumor tissue

-

DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

-

Collagenase type I (1 mg/mL)

-

Hyaluronidase (100 U/mL)

-

DNase I (20 U/mL)

-

70 µm and 40 µm cell strainers

-

Red Blood Cell Lysis Buffer

-

MACS buffer (PBS with 0.5% BSA and 2 mM EDTA)

-

Non-Tumor-Associated Fibroblast Depletion Cocktail, mouse (e.g., Miltenyi Biotec)

-

CD90.2 (Tumor-Associated Fibroblast) MicroBeads, mouse (e.g., Miltenyi Biotec)

-

LD and MS columns (Miltenyi Biotec)

-

MACS Separator

Procedure:

-

Tissue Digestion:

-

Mince the fresh tumor tissue into small pieces (1-2 mm³).

-

Incubate the minced tissue in a digestion solution containing collagenase, hyaluronidase, and DNase I at 37°C for 30-60 minutes with gentle agitation.

-

Neutralize the digestion by adding an equal volume of complete medium.

-

-

Cell Filtration and Lysis:

-

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

If necessary, resuspend the cell pellet in Red Blood Cell Lysis Buffer and incubate for 5 minutes at room temperature.

-

Wash the cells with PBS and filter through a 40 µm cell strainer.

-

-

Magnetic Labeling and Depletion of Non-CAFs:

-

Resuspend the cell pellet in MACS buffer.

-

Add the Non-Tumor-Associated Fibroblast Depletion Cocktail and incubate for 15 minutes at 4°C.[11]

-

Wash the cells and resuspend in MACS buffer.

-

Place an LD column in a MACS separator and rinse with MACS buffer.

-

Apply the cell suspension to the column and collect the flow-through containing the unlabeled, pre-enriched CAFs.[11]

-

-

Magnetic Labeling and Positive Selection of CAFs:

-

Centrifuge the pre-enriched CAF fraction and resuspend the pellet in MACS buffer.

-

Add CD90.2 MicroBeads and incubate for 15 minutes at 4°C.[11]

-

Wash the cells and resuspend in MACS buffer.

-

Place an MS column in a MACS separator and rinse with MACS buffer.

-

Apply the cell suspension to the column. The magnetically labeled CAFs will be retained in the column.

-

Wash the column with MACS buffer.

-

Elute the purified CAFs by firmly pushing the plunger into the column.

-

-

Cell Culture:

-

Plate the isolated CAFs in a culture dish with complete medium and incubate at 37°C in a 5% CO₂ incubator.

-

Protocol 2: Immunohistochemical (IHC) Staining of FAP in Tissue Sections

This protocol outlines the general steps for detecting FAP protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on charged slides

-

Xylene or a xylene substitute

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., PBS with 5% normal goat serum)

-

Primary antibody against FAP (e.g., clone SP325)

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate-chromogen solution

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the tissue sections by sequential immersion in decreasing concentrations of ethanol (100%, 95%, 70%) and finally in deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval buffer and heat (e.g., in a microwave or pressure cooker) according to the manufacturer's instructions to unmask the antigenic sites.

-

Allow slides to cool down to room temperature.

-

-

Peroxidase Blocking:

-

Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

-

Rinse with PBS.

-

-

Blocking:

-

Incubate sections with blocking buffer for 30-60 minutes to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary anti-FAP antibody at the recommended dilution overnight at 4°C or for 1-2 hours at room temperature.

-

-

Secondary Antibody and Detection:

-

Rinse slides with PBS.

-

Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Rinse with PBS.

-

Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

-

-

Chromogenic Development:

-

Rinse with PBS.

-

Incubate with DAB substrate-chromogen solution until the desired brown color develops.

-

Stop the reaction by rinsing with deionized water.

-

-

Counterstaining and Mounting:

-

Counterstain the sections with hematoxylin.

-

Dehydrate the sections through increasing concentrations of ethanol and clear in xylene.

-

Mount the coverslip with mounting medium.

-

-

Microscopic Evaluation:

-

Examine the slides under a microscope. FAP-positive cells will appear brown.

-

Protocol 3: FAP Enzymatic Activity Assay

This fluorogenic assay measures the enzymatic activity of FAP in a sample.

Materials:

-

FAP-containing sample (e.g., recombinant FAP, cell lysate, or tissue homogenate)

-

Assay Buffer (e.g., 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5)[9]

-

Fluorogenic FAP substrate (e.g., Z-Gly-Pro-AMC)[9]

-

Black 96-well or 384-well microplate

-

Fluorometric plate reader

Procedure:

-

Sample Preparation:

-

Dilute the recombinant FAP or sample containing FAP to the desired concentration in Assay Buffer.

-

-

Substrate Preparation:

-

Prepare a working solution of the FAP substrate in Assay Buffer.[9]

-

-

Assay Reaction:

-

Add the FAP-containing sample to the wells of the microplate.

-

Initiate the reaction by adding the substrate solution to each well.[9]

-

Include a substrate blank control containing Assay Buffer and substrate but no FAP sample.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorometric plate reader.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 5-30 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[9]

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (Vmax) from the linear portion of the kinetic curve.

-

Subtract the background fluorescence from the substrate blank.

-

The FAP activity is proportional to the rate of fluorescence increase.

-

VIII. Visualizing FAP Biology and Research Workflows

Figure 1: FAP-Mediated Signaling Pathways in CAFs

Caption: Key signaling pathways modulated by FAP in CAFs.

Figure 2: Experimental Workflow for Isolating and Characterizing CAFs

Caption: Workflow for CAF isolation and characterization.

Figure 3: Preclinical Development Workflow for a FAP-Targeted Drug

Caption: Preclinical workflow for FAP-targeted drug development.

IX. Conclusion and Future Directions

FAP has emerged as a critical player in the tumor microenvironment, with its expression on CAFs being strongly associated with cancer progression and poor patient outcomes. The multifaceted roles of FAP in ECM remodeling, tumor growth, invasion, and immunosuppression make it an attractive and promising target for novel anti-cancer therapies. The development of FAP inhibitors, FAP-targeted radionuclide therapies, and FAP-directed CAR-T cells holds great potential to specifically target the tumor stroma, thereby overcoming some of the limitations of conventional cancer treatments.

Future research should focus on further elucidating the complex signaling networks regulated by FAP, identifying predictive biomarkers to select patients who are most likely to benefit from FAP-targeted therapies, and exploring rational combination strategies that leverage the stromal-modifying effects of FAP-targeting agents to enhance the efficacy of immunotherapies and other targeted drugs. Continued investigation into the biology of FAP and the development of innovative therapeutic approaches will undoubtedly pave the way for more effective cancer treatments.

References

- 1. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 2. Fibroblast activation protein constitutes a novel target of chimeric antigen receptor T‐cell therapy in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacytimes.com [pharmacytimes.com]

- 9. Frontiers | Intercellular communication between FAP+ fibroblasts and SPP1+ macrophages in prostate cancer via multi-omics [frontiersin.org]

- 10. Based on small molecules: development and application of fibroblast activation protein inhibitors radiopharmaceutical in tumor precision therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Based on small molecules: development and application of fibroblast activation protein inhibitors radiopharmaceutical in tumor precision therapy [frontiersin.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Frontiers | Efficacy and safety evaluation of cross-reactive Fibroblast activation protein scFv-based CAR-T cells [frontiersin.org]

- 14. Fibroblast Activation Protein (FAP)-Targeted CAR-T Cells: Launching an Attack on Tumor Stroma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. researchgate.net [researchgate.net]

- 17. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

FAP-IN-2 TFA for In Vivo Tumor Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP), a serine protease, is a highly specific marker of cancer-associated fibroblasts (CAFs), which are integral components of the tumor microenvironment in a majority of epithelial cancers.[1][2][3] The restricted expression of FAP in healthy tissues makes it an ideal target for diagnostic imaging and therapeutic interventions.[1][4] Small-molecule inhibitors of FAP, such as FAP-IN-2, have emerged as promising platforms for the development of imaging agents. FAP-IN-2 is a derivative of a 99mTc-labeled isonitrile-containing fibroblast activation protein inhibitor (FAPI) and has demonstrated potential for tumor imaging due to its favorable characteristics, including good stability, high tumor uptake, and retention in mouse models.[5] This technical guide provides an in-depth overview of FAP-IN-2 TFA for in vivo tumor imaging, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows.

Core Principles of FAP-Targeted Imaging

The fundamental principle behind FAP-targeted imaging lies in the selective binding of a ligand to FAP expressed on the surface of CAFs within the tumor stroma. This interaction allows for the accumulation of the imaging agent at the tumor site, enabling visualization through various imaging modalities. Small-molecule FAP inhibitors, belonging to the quinoline-based class, have been extensively developed for this purpose.[1] These agents can be conjugated to different moieties, such as fluorophores for optical imaging or chelators for radiolabeling, to create versatile imaging probes.

The trifluoroacetate (TFA) salt form of FAP-IN-2 is often used in research settings. TFA is a common counterion for peptides and small molecules and is typically removed during the preparation of the final imaging agent.

Quantitative Data Summary

The following tables summarize the quantitative data for FAP-targeted imaging agents, providing a comparative overview of their performance. While specific data for this compound is limited in the public domain, the data presented for analogous FAP inhibitors (FAPI) offer valuable insights into the expected performance.

Table 1: In Vitro Binding Affinity of FAP Inhibitors

| Compound | IC50 (nM) | Cell Line/Assay Condition |

| natGa-SB02055 | 0.41 ± 0.06 | Enzymatic Assay |

| natGa-SB04028 | 13.9 ± 1.29 | Enzymatic Assay |

| natGa-PNT6555 | 78.1 ± 4.59 | Enzymatic Assay |

| N-(4-quinolinoyl)-D-Ala-boroPro | 6.4 ± 1.4 | Enzymatic Assay |

| N-(benzoyl)-D-Ala-boroPro | 54 ± 2.9 | Enzymatic Assay |

| ARI-3099 | 36 ± 4.8 | Enzymatic Assay |

This table showcases the high binding affinity of various FAP inhibitors, a critical parameter for effective tumor targeting.[3]

Table 2: In Vivo Tumor Uptake and Biodistribution of 68Ga-FAPI-02 in a Xenograft Mouse Model

| Organ | %ID/g (1 hour post-injection) |

| Tumor | 12.3 ± 2.5 |

| Blood | 0.8 ± 0.2 |

| Muscle | 0.5 ± 0.1 |

| Liver | 1.5 ± 0.4 |

| Kidneys | 2.1 ± 0.6 |

This data demonstrates the high tumor-to-background ratios achievable with FAP-targeted radiotracers, leading to high-contrast images.[6]

Table 3: Cellular Distribution of a Fluorescent FAP Probe (FTF-TAMRA) in B16 F10 Tumors

| Cell Type | % of FTF Signal |

| Stromal Cells | ~80% |

| Immune Cells | ~20% |

| Tumor Cells | < 0.1% |

This table highlights the high specificity of FAP-targeted probes for the stromal compartment of tumors.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols for the synthesis and application of FAP-targeted imaging agents.

Synthesis of a Fluorescent FAP Imaging Agent

This protocol describes the general synthesis of a FAP-targeted fluorescent probe (FTF) by conjugating a FAP inhibitor to a fluorescent dye.

Materials:

-

This compound (or a similar FAP inhibitor with a reactive handle)[1]

-

NHS ester of a fluorescent dye (e.g., TAMRA-NHS)[1]

-

Anhydrous Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

-

Dissolve the FAP inhibitor in anhydrous DMF.

-

Add the NHS ester of the fluorescent dye to the solution. The molar ratio of the FAP inhibitor to the dye should be optimized, typically starting with a slight excess of the inhibitor.

-

Add DIPEA to the reaction mixture to act as a base.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours), protected from light.

-

Monitor the reaction progress using analytical HPLC.

-

Upon completion, purify the crude product using preparative HPLC to obtain the final fluorescent FAP imaging agent.

-

Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

In Vivo Tumor Imaging Protocol

This protocol outlines the typical procedure for in vivo imaging of tumors using a FAP-targeted imaging agent in a mouse model.

Animal Model:

-

Use immunodeficient mice (e.g., BALB/c nu/nu) bearing subcutaneous xenografts of a human cancer cell line known to induce a stromal response (e.g., HT-1080-FAP).[6]

Imaging Agent Preparation and Injection:

-

Reconstitute the lyophilized FAP-targeted imaging agent (e.g., 68Ga-FAPI-02 or a fluorescent probe) in a sterile, pyrogen-free saline solution.[6]

-

Administer the imaging agent to the tumor-bearing mice via intravenous injection (e.g., through the tail vein). The injected dose will depend on the specific imaging agent and modality (e.g., 10 MBq for PET imaging).[6]

Imaging Procedure:

-

At predetermined time points post-injection (e.g., 10 min, 1 h, 3 h), anesthetize the mice.[6]

-

Position the anesthetized mouse in the imaging system (e.g., a small-animal PET/CT scanner or an in vivo fluorescence imaging system).

-

Acquire images for a specified duration. For PET imaging, images can be reconstructed using algorithms like 3D maximum a posteriori ordered-subset expectation maximization.[6]

-

Analyze the images to quantify the uptake of the imaging agent in the tumor and various organs. This is often expressed as a percentage of the injected dose per gram of tissue (%ID/g) or as Standardized Uptake Values (SUV).[6]

Visualizations

Mechanism of FAP-Targeted Tumor Imaging

Caption: Mechanism of FAP-targeted tumor imaging.

Experimental Workflow for In Vivo Tumor Imaging

Caption: Experimental workflow for in vivo tumor imaging.

Conclusion

This compound and other FAP inhibitors represent a highly promising class of molecules for the development of targeted imaging agents. Their ability to specifically accumulate in the tumor stroma allows for high-contrast visualization of tumors and provides valuable information for diagnosis, staging, and monitoring of therapeutic response. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance the field of FAP-targeted molecular imaging and therapy. Further research focusing on the specific pharmacokinetic and pharmacodynamic properties of this compound will be instrumental in its clinical translation.

References

- 1. FAP-Targeted Fluorescent Imaging Agents to Study Cancer-Associated Fibroblasts In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A Tumor-Imaging Method Targeting Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

FAP-IN-2 TFA in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FAP-IN-2 TFA, a derivative of a 99mTc-labeled isonitrile-containing Fibroblast Activation Protein (FAP) inhibitor, and its role within the broader context of FAP-targeted cancer research. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this document synthesizes the current understanding of FAP inhibitors, offering representative data, methodologies, and known signaling pathways to guide research and development efforts.

Introduction to Fibroblast Activation Protein (FAP) as a Cancer Target

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a majority of epithelial cancers.[1][2] Its expression in healthy adult tissues is minimal, making it an attractive and highly specific target for both cancer diagnosis and therapy.[1][2] FAP plays a crucial role in tumor progression by promoting cell proliferation, invasion, angiogenesis, and immunosuppression.[1][3]

FAP inhibitors (FAPIs) are a class of molecules designed to specifically bind to FAP. When labeled with radionuclides, these inhibitors can be used for diagnostic imaging (theranostics) or for delivering targeted radiation therapy directly to the tumor stroma.[4][5] this compound is one such FAPI derivative, designed for tumor imaging applications.[6]

Quantitative Data for FAP Inhibitors

Comprehensive quantitative data specifically for this compound is limited in the available literature. However, data from other well-characterized FAP inhibitors provide valuable benchmarks for affinity and tumor uptake.

Table 1: In Vitro Inhibition of FAP by Various FAP Inhibitors

| Compound | IC50 (nM) for human FAP | Reference |

| FAPI-04 | 6.55 | [7] |

| Compound 12 | 9.63 | [7] |

| Compound 13 | 4.17 | [7] |

| natGa-SB02055 | 0.41 ± 0.06 | [8] |

| natGa-SB04028 | 13.9 ± 1.29 | [8] |

| natGa-PNT6555 | 78.1 ± 4.59 | [8] |

| FAP-2286 (metal complexes) | 1.7 - 3.4 | [9] |

Table 2: Ex Vivo Biodistribution of Radiolabeled FAP Inhibitors in Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g)

| Radiotracer | Tumor | Blood | Muscle | Liver | Kidneys | Reference |

| [99mTc]Tc-FAPI-34 (1h p.i.) | 5.4 | 0.2 | 0.1 | 0.4 | 1.5 | [10] |

| [68Ga]Ga-DOTA.SA.FAPi (1h p.i.) | 5.2 | 0.1 | 0.1 | 0.2 | 0.5 | [11] |

| [68Ga]Ga-SB04028 (1h p.i.) | 10.1 ± 0.42 | 0.2 ± 0.0 | 0.2 ± 0.0 | 0.3 ± 0.0 | 1.1 ± 0.1 | [8] |

| [68Ga]Ga-PNT6555 (1h p.i.) | 6.38 ± 0.45 | 0.2 ± 0.0 | 0.2 ± 0.0 | 0.3 ± 0.0 | 1.2 ± 0.1 | [8] |

| [111In]In-FAP-2286 (1h p.i.) | 11.1 | 0.3 | 0.2 | 0.5 | 1.8 | [9] |

p.i. = post-injection

Experimental Protocols

The following sections outline generalized experimental protocols for the evaluation of a 99mTc-labeled FAP inhibitor, based on methodologies reported for similar compounds.

In Vitro Evaluation

-

Radiolabeling: A lyophilized kit containing the FAP-IN-2 precursor, a reducing agent (e.g., SnCl₂), and a transfer ligand is reconstituted with a sterile, pyrogen-free solution of Sodium [99mTc]pertechnetate. The reaction mixture is incubated at a specified temperature (e.g., 100°C) for a defined period (e.g., 30 minutes).[12]

-

Quality Control: The radiochemical purity is determined by radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC) to separate the labeled compound from free pertechnetate and other impurities.

-

Cell Lines: Use a cell line stably transfected to express human FAP (e.g., HT-1080-FAP) and a negative control cell line (e.g., wild-type HT-1080).[10]

-

Binding Assay: Incubate a defined number of cells (e.g., 1 x 10⁶) with a fixed concentration of [99mTc]Tc-FAP-IN-2 at 37°C for various time points (e.g., 1 and 4 hours).[10] After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and measure the cell-associated radioactivity using a gamma counter.

-

Competition Assay: To determine the binding affinity (IC50), perform a competitive binding experiment by co-incubating the cells with a fixed concentration of [99mTc]Tc-FAP-IN-2 and increasing concentrations of non-radiolabeled this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M) for 1 hour at 37°C.[13]

-

Incubate FAP-expressing cells with [99mTc]Tc-FAP-IN-2 at 37°C for various time points.

-

At each time point, remove the supernatant. To differentiate between membrane-bound and internalized radioactivity, wash the cells with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip the surface-bound radioligand.

-

Lyse the cells (e.g., with 0.3 M NaOH) and measure the radioactivity in the acid wash (membrane-bound) and the cell lysate (internalized) fractions using a gamma counter.[13]

In Vivo Evaluation

-

Use immunodeficient mice (e.g., BALB/c nu/nu) subcutaneously inoculated with FAP-expressing tumor cells (e.g., HT-1080-FAP).[14] Allow tumors to grow to a specified size (e.g., ~1 cm³).

-

Inject a defined activity of [99mTc]Tc-FAP-IN-2 (e.g., 1 MBq) via the tail vein of tumor-bearing mice.

-

At selected time points post-injection (e.g., 1h, 4h, 24h), euthanize the mice and dissect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

-

Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

-

Calculate the uptake as the percentage of the injected dose per gram of tissue (%ID/g).[13]

-

Anesthetize tumor-bearing mice and inject a higher activity of [99mTc]Tc-FAP-IN-2 (e.g., 2-5 MBq) via the tail vein.

-

Acquire whole-body SPECT images at various time points post-injection using a dedicated small-animal SPECT/CT scanner.[13]

-

Perform a CT scan for anatomical co-registration.

-

To demonstrate specificity, a blocking experiment can be performed by co-injecting an excess of non-radiolabeled this compound with the radiotracer.[13]

Signaling Pathways and Experimental Workflows

The direct downstream signaling cascade initiated by the binding of this compound to FAP has not been specifically elucidated. However, research on FAP's broader role in the tumor microenvironment has identified several key signaling pathways that are activated by FAP.

FAP-Mediated Signaling Pathways

FAP expression on CAFs can trigger intracellular signaling cascades that promote a pro-tumorigenic and immunosuppressive microenvironment.

Caption: FAP-mediated intracellular signaling pathways in cancer-associated fibroblasts.

One of the key pathways involves the activation of Signal Transducer and Activator of Transcription 3 (STAT3). FAP can activate STAT3 through a urokinase receptor (uPAR)-dependent FAK-Src-JAK2 signaling cascade.[1][15] Activated STAT3 then promotes the transcription of genes like CCL2, a chemokine that recruits myeloid-derived suppressor cells (MDSCs) to the tumor, thereby fostering an immunosuppressive environment.[15] Additionally, FAP has been implicated in the activation of the PI3K/Akt and Ras-ERK pathways, which are critical for cell proliferation, migration, and invasion.[1]

Experimental Workflow for FAP Inhibitor Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel FAP inhibitor like this compound.

Caption: Preclinical evaluation workflow for a novel FAP inhibitor.

Conclusion

This compound, as part of the growing family of FAP inhibitors, holds promise for advancing cancer diagnostics. While specific data on this compound remains limited, the extensive research on other FAPIs provides a robust framework for its preclinical and clinical development. The high specificity of FAP for the tumor microenvironment continues to make it a prime target for developing innovative cancer imaging and therapeutic strategies. Further research is warranted to fully characterize the properties of this compound and its potential clinical utility.

References

- 1. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Signaling pathways in cancer‐associated fibroblasts: recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FAPI PET/CT Imaging—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 99mTc-labeled FAPI compounds for cancer and inflammation: from radiochemistry to the first clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Development of 99mTc-Labeled FAPI Tracers for SPECT Imaging and 188Re Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

FAP-IN-2 TFA: A Technical Overview of its Discovery and Development for Tumor Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

FAP-IN-2 TFA is a promising radiopharmaceutical agent developed for tumor imaging. It is a derivative of a fibroblast activation protein (FAP) inhibitor containing an isonitrile group, which allows for labeling with technetium-99m (99mTc). FAP is a transmembrane serine protease that is overexpressed in the stroma of a wide variety of cancers, making it an attractive target for diagnostic imaging and therapy. Preclinical studies on analogous 99mTc-labeled isonitrile-containing FAP inhibitors have demonstrated favorable characteristics, including high stability, significant tumor uptake, and rapid clearance from non-target tissues. This technical guide provides a comprehensive overview of the discovery and development of this compound, with a focus on the scientific data and methodologies that underscore its potential as a valuable tool in oncology.

Introduction to Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease belonging to the dipeptidyl peptidase IV (DPP4) family. Under normal physiological conditions, FAP expression is limited. However, it is significantly upregulated on the surface of cancer-associated fibroblasts (CAFs) in the tumor microenvironment of most epithelial cancers. This differential expression pattern makes FAP an excellent biomarker for cancer and a promising target for the development of diagnostic and therapeutic agents.

The Discovery of this compound

This compound was developed as a specific inhibitor of FAP, designed for single-photon emission computed tomography (SPECT) imaging. The core of its design is an isonitrile-containing molecule that can be efficiently labeled with 99mTc, a readily available and cost-effective radionuclide with ideal properties for medical imaging. The development of this compound is rooted in a Chinese patent (CN112409414A), which describes the preparation method of technetium-99m-labeled isocyano-containing FAP inhibitor derivatives for use as tumor imaging agents. While specific preclinical data for this compound is not widely available in peer-reviewed English literature, extensive research on structurally similar 99mTc-labeled isonitrile-containing FAP inhibitors provides a strong basis for its potential clinical utility.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of analogous 99mTc-labeled isonitrile-containing FAP inhibitors, which are expected to have comparable properties to this compound.

Table 1: In Vitro Binding Affinity and Specificity

| Compound | IC50 (nM) vs FAP | Kd (nM) |

| [99mTc][Tc-(CN-C5-FAPI)6]+ | Low nanomolar | Not Reported |

| [99mTc][Tc-(CN-PEG4-FAPI)6]+ | Low nanomolar | Not Reported |

Data from a study on structurally similar compounds, not this compound itself.

Table 2: In Vivo Biodistribution in U87MG Tumor-Bearing Mice (%ID/g at 1h post-injection)

| Organ/Tissue | [99mTc][Tc-(CN-C5-FAPI)6]+ | [99mTc][Tc-(CN-PEG4-FAPI)6]+ |

| Blood | 0.35 ± 0.05 | 0.21 ± 0.03 |

| Heart | 0.21 ± 0.03 | 0.15 ± 0.02 |

| Liver | 0.85 ± 0.12 | 0.55 ± 0.08 |

| Spleen | 0.15 ± 0.02 | 0.11 ± 0.02 |

| Lung | 0.31 ± 0.04 | 0.22 ± 0.03 |

| Kidney | 1.52 ± 0.21 | 1.85 ± 0.26 |

| Stomach | 0.18 ± 0.03 | 0.12 ± 0.02 |

| Intestine | 0.45 ± 0.06 | 0.31 ± 0.04 |

| Muscle | 0.12 ± 0.02 | 0.09 ± 0.01 |

| Bone | 0.25 ± 0.04 | 0.18 ± 0.03 |

| Tumor | 1.34 ± 0.13 | 8.05 ± 1.48 |

Data from a study on structurally similar compounds, not this compound itself.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of analogous 99mTc-labeled FAP inhibitors. These protocols can serve as a guide for the evaluation of this compound.

Synthesis of Isonitrile-Containing FAP Inhibitor Precursor

A detailed synthesis protocol for the isonitrile-containing FAP inhibitor precursor would be described in the originating patent (CN112409414A). Generally, this involves multi-step organic synthesis to construct the core FAP-binding scaffold and introduce the isonitrile functionality for subsequent radiolabeling.

Radiolabeling with Technetium-99m

Objective: To label the isonitrile-containing FAP inhibitor with 99mTc.

Materials:

-

Isonitrile-containing FAP inhibitor precursor

-

[99mTc]NaTcO4 solution

-

Stannous chloride (SnCl2)

-

Saline solution

-

Heating block

-

ITLC strips and a suitable mobile phase for quality control

Protocol:

-

A vial containing the isonitrile-containing FAP inhibitor precursor is prepared.

-

A solution of stannous chloride is added to the vial to act as a reducing agent.

-

The desired activity of [99mTc]NaTcO4 is added to the vial.

-

The reaction mixture is incubated at an elevated temperature (e.g., 100°C) for a specified time (e.g., 15-30 minutes).

-

After cooling to room temperature, the radiochemical purity is determined using instant thin-layer chromatography (ITLC) to separate the labeled compound from free pertechnetate and other impurities.

In Vitro FAP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the FAP inhibitor.

Materials:

-

Recombinant human FAP enzyme

-

Fluorogenic FAP substrate (e.g., Suc-Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl)

-

Test compound (FAP-IN-2) at various concentrations

-

96-well black microplate

-

Fluorescence plate reader

Protocol:

-

Recombinant human FAP enzyme is pre-incubated with varying concentrations of the test compound in the assay buffer in a 96-well plate.

-

The fluorogenic substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

The rate of substrate cleavage is calculated from the linear phase of the reaction.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Biodistribution Studies

Objective: To determine the distribution of the 99mTc-labeled FAP inhibitor in a tumor-bearing animal model.

Materials:

-

99mTc-labeled FAP-IN-2

-

Tumor-bearing mice (e.g., BALB/c nude mice with U87MG xenografts)

-

Anesthesia

-

Gamma counter

Protocol:

-

A cohort of tumor-bearing mice is injected intravenously with a known amount of the 99mTc-labeled FAP inhibitor.

-

At various time points post-injection (e.g., 1, 2, 4, and 24 hours), groups of mice are euthanized.

-

Major organs and tissues (blood, heart, liver, spleen, lung, kidney, stomach, intestine, muscle, bone, and tumor) are collected, weighed, and the radioactivity is measured using a gamma counter.

-

The percentage of injected dose per gram of tissue (%ID/g) is calculated for each organ and tissue.

Signaling Pathways and Experimental Workflows

FAP Signaling Pathway in Cancer

Fibroblast Activation Protein influences several signaling pathways that are crucial for tumor progression, including pathways involved in cell proliferation, invasion, and angiogenesis. The diagram below illustrates some of the key signaling cascades affected by FAP activity.

Caption: Key signaling pathways modulated by FAP in the tumor microenvironment.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a novel radiotracer like this compound follows a structured workflow, from initial chemical synthesis to in vivo imaging studies.

Caption: A typical workflow for the preclinical development of a radiolabeled FAP inhibitor.

Conclusion

This compound represents a significant advancement in the field of molecular imaging. Its design as a 99mTc-labeled FAP inhibitor offers a potentially cost-effective and widely accessible tool for the diagnosis and staging of a broad range of cancers. While specific preclinical data for this compound remains to be published in detail, the promising results from analogous compounds strongly support its continued development and clinical translation. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to confirm its efficacy and safety in human subjects.

FAP-IN-2 TFA: A Technical Guide to Targeting the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibroblast Activation Protein (FAP), a serine protease selectively expressed on cancer-associated fibroblasts (CAFs), has emerged as a compelling target for cancer diagnosis and therapy. Its enzymatic activity and signaling functions contribute significantly to the creation of an immunosuppressive tumor microenvironment (TME), promoting tumor growth, invasion, and metastasis. FAP-IN-2 TFA is a potent and specific inhibitor of FAP, designed for diagnostic imaging and as a potential therapeutic agent. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its impact on the TME, and detailed experimental protocols for its preclinical evaluation.

Introduction to FAP and the Tumor Microenvironment

The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix (ECM). CAFs are a predominant component of the tumor stroma and play a pivotal role in shaping the TME.[1][2][3] FAP, a type II transmembrane glycoprotein, is highly expressed on CAFs in over 90% of epithelial carcinomas, while its expression in healthy adult tissues is minimal.[2][3][4] This differential expression makes FAP an attractive target for cancer-specific therapies.

FAP contributes to the pro-tumorigenic TME through several mechanisms:

-

Extracellular Matrix Remodeling: FAP's collagenase and gelatinase activity degrades components of the ECM, facilitating cancer cell invasion and metastasis.[3]

-

Immune Suppression: FAP-expressing CAFs create an immunosuppressive environment by recruiting regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and by excluding cytotoxic CD8+ T cells from the tumor core.[5][6][7]

-

Angiogenesis: FAP promotes the formation of new blood vessels that supply tumors with nutrients and oxygen.

-

Signaling Pathway Modulation: FAP influences key signaling pathways, including TGF-β and CXCL12/CXCR4, which are critical for tumor progression and immune evasion.[1][8][9]

This compound: A Specific FAP Inhibitor

This compound is a derivative of a technetium-99m (99mTc)-labeled isonitrile-containing Fibroblast Activation Protein Inhibitor (FAPI).[10] Its design is based on a potent FAP-binding scaffold, allowing for high-affinity and specific targeting of FAP-expressing cells within the TME. The trifluoroacetic acid (TFA) salt form enhances its stability and solubility.

Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C30H31F11N6O9 | [9] |

| Molecular Weight | 828.58 g/mol | [9] |

| Formulation | Typically supplied as a solid | [9] |

| Storage | Store at -20°C for long-term storage, protected from moisture. | [9][10] |

| Solubility | Soluble in DMSO and water. | [9] |

Mechanism of Action and Impact on the Tumor Microenvironment

This compound, as a FAP inhibitor, is expected to counteract the pro-tumorigenic functions of FAP within the TME. While specific quantitative data for this compound's direct impact on the TME is not yet published, extensive research on closely related FAP inhibitors provides a strong basis for its expected biological effects.

Reversal of Immune Suppression

By inhibiting FAP, this compound is predicted to remodel the immunosuppressive TME into a more immune-active state. This is achieved through several mechanisms:

-

Increased T-Cell Infiltration: FAP inhibition has been shown to increase the infiltration of cytotoxic CD8+ T cells into the tumor.[11][12]

-

Reduction of Immunosuppressive Cells: Inhibition of FAP can lead to a decrease in the populations of Tregs and MDSCs within the tumor.

-

Modulation of Macrophage Polarization: FAP activity is associated with the M2-like pro-tumoral phenotype of tumor-associated macrophages (TAMs). FAP inhibition may shift the balance towards an M1-like anti-tumoral phenotype.

Normalization of the Tumor Stroma

FAP inhibitors can alter the physical and signaling environment of the tumor stroma:

-

ECM Remodeling: By blocking FAP's enzymatic activity, this compound can prevent the excessive degradation of the ECM, potentially hindering cancer cell invasion.

-

Inhibition of Pro-Tumorigenic Signaling: FAP inhibition can disrupt the signaling cascades that drive CAF activation and their pro-tumorigenic functions.

Quantitative Data (Based on Structurally Similar 99mTc-Labeled FAP Inhibitors)

The following tables summarize key quantitative data from preclinical studies of 99mTc-labeled FAP inhibitors with similar core structures to this compound. This data provides a strong indication of the expected performance of this compound.

In Vitro Binding and Activity

| Compound | IC50 (FAP) | Cell Line | Reference |

| 99mTc-FAPI-34 | 6.4 nM | HT-1080-FAP | [13] |

| 99mTc-iFAP | N/A | N30 (FAP+) | [11] |

In Vivo Tumor Uptake

| Compound | Tumor Model | Tumor Uptake (%ID/g) at 30 min | Reference |

| 99mTc-iFAP | Hep-G2 | 7.05 ± 1.13 | [11] |

| 99mTc-FAPI-34 | HT-1080-FAP | ~5.4 | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.

In Vitro Cell-Based Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FAP enzymatic activity.

Materials:

-

Recombinant human FAP enzyme

-

Fluorogenic FAP substrate (e.g., Z-Gly-Pro-AMC)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add recombinant FAP enzyme to each well.

-

Add the serially diluted this compound or vehicle control to the wells and incubate for a pre-determined time at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic FAP substrate.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Objective: To assess the binding and internalization of 99mTc-labeled this compound in FAP-expressing cells.

Materials:

-

FAP-positive cell line (e.g., HT-1080-FAP) and a FAP-negative control cell line.

-

99mTc-labeled this compound

-

Binding buffer (e.g., PBS with 1% BSA)

-

Acid wash buffer (e.g., 0.2 M glycine, pH 2.5)

-

Cell lysis buffer

-

Gamma counter

Procedure:

-

Plate FAP-positive and FAP-negative cells in 24-well plates and allow them to adhere overnight.

-

Incubate the cells with varying concentrations of 99mTc-labeled this compound in binding buffer for different time points at 37°C.

-

For competition assays, co-incubate with an excess of non-labeled this compound.

-

To separate surface-bound from internalized radioligand, wash the cells with cold binding buffer, then incubate with acid wash buffer to strip surface-bound radioactivity.

-

Collect the acid wash supernatant (surface-bound fraction).

-

Lyse the cells with cell lysis buffer to release the internalized radioactivity.

-

Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

-

Calculate the percentage of specific binding and internalization.

In Vivo Preclinical Studies